1-Cyclohexyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea -

1-Cyclohexyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Catalog Number: EVT-4548684
CAS Number:
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acid []

  • Compound Description: This compound exhibits significant local analgesic and anti-inflammatory activity following oral administration in mice and rats. Notably, it does not show activity in the hot plate test, suggesting a lack of central nervous system involvement in its analgesic effects. []
  • Relevance: This compound shares the 3-phenyl-1,2,4-oxadiazole core with the target compound, N-cyclohexyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. The key structural difference lies in the propionic acid substituent at the 5-position of the oxadiazole ring, compared to the urea-containing substituent in the target compound. This difference highlights the exploration of various substituents at this position for potentially modifying biological activity. []

2. ADX47273 [S-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone] []

  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It displays preclinical antipsychotic-like and procognitive activities, highlighting its potential as a novel therapeutic agent for schizophrenia. []

3. 2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

  • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. It exhibits potent inhibition of LTB4 synthesis in human whole blood and a favorable pharmacokinetic profile. []

4. Series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines []

  • Compound Description: This series of compounds was synthesized and tested for their activity at muscarinic cholinergic receptors. The compounds with unbranched alkyl substituents at the 3-position of the oxadiazole ring exhibited agonist activity, while those with branched or cyclic substituents acted as antagonists. []
  • Relevance: This series illustrates the impact of substituent modifications on the biological activity of compounds containing the 1,2,4-oxadiazole core. The target compound, N-cyclohexyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also features a 3-phenyl substituted 1,2,4-oxadiazole, underscoring the importance of the substituent at this position in influencing the compound's interaction with biological targets. []

5. Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate []

  • Compound Description: This compound is structurally characterized by a planar conformation, a feature also observed in similar compounds. []
  • Relevance: This compound, while containing the 1,2,4-oxadiazole ring, differs significantly from N-cyclohexyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea by incorporating a phenylhydrazonoethanoate moiety at the 5-position of the oxadiazole ring. This difference highlights the diverse array of substituents that can be attached to the 1,2,4-oxadiazole core, leading to a wide range of chemical structures and potential biological activities. []

Properties

Product Name

1-Cyclohexyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

IUPAC Name

1-cyclohexyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

InChI

InChI=1S/C16H20N4O2/c21-16(18-13-9-5-2-6-10-13)17-11-14-19-15(20-22-14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,17,18,21)

InChI Key

ZKUDPXZLRVJBHM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.